

An In-depth Technical Guide to Fmoc-NH-PEG1-C2-acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-NH-PEG1-C2-acid*

Cat. No.: *B607493*

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For Researchers, Scientists, and Drug Development Professionals

Fmoc-NH-PEG1-C2-acid is a heterobifunctional linker molecule integral to modern biochemical and pharmaceutical research. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a single polyethylene glycol (PEG) unit, and a terminal carboxylic acid, offers a versatile platform for applications ranging from peptide synthesis to the construction of complex bioconjugates and targeted protein degraders. This guide provides a comprehensive overview of its properties, synthesis, and key experimental applications.

Core Properties and Specifications

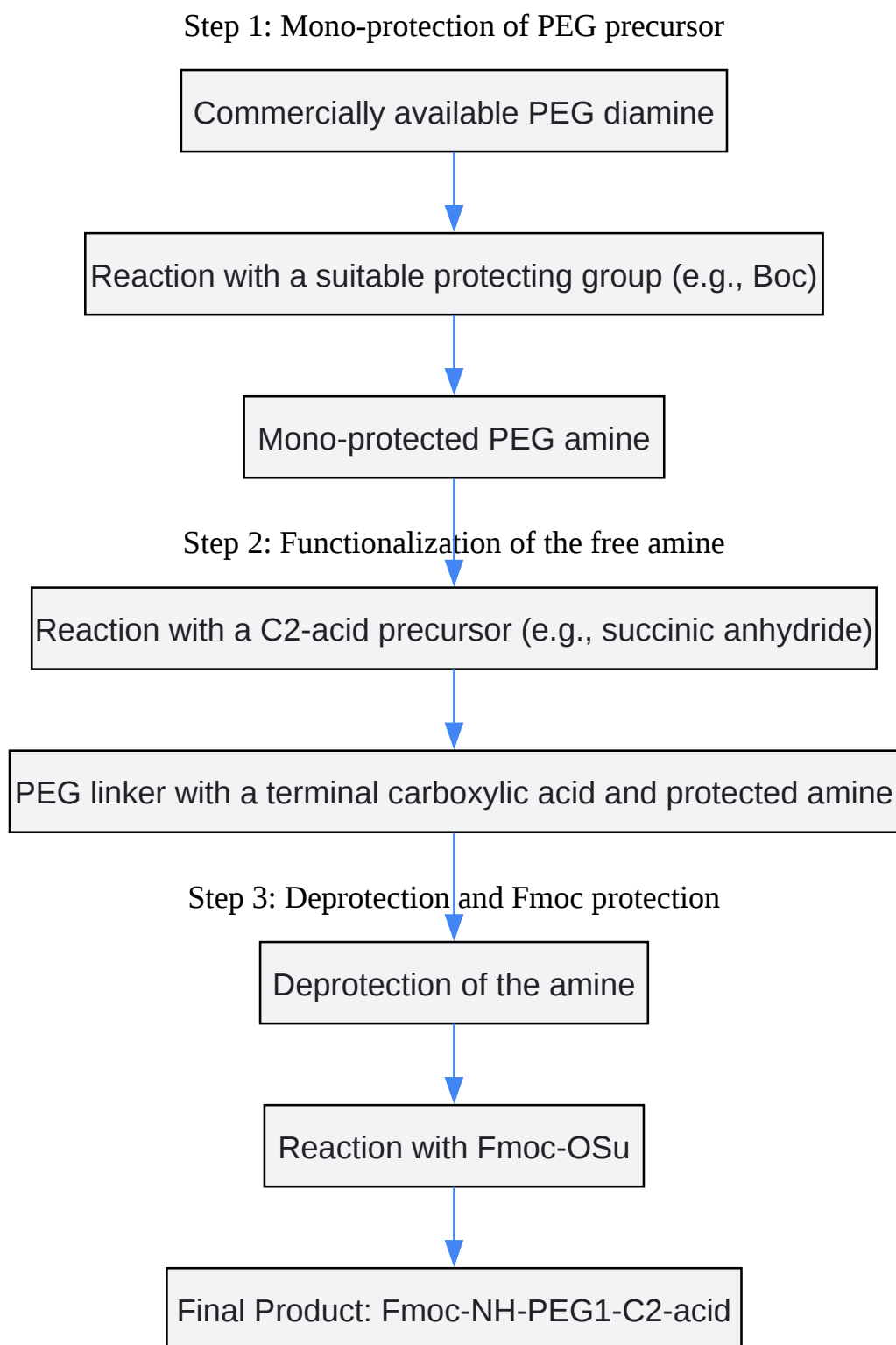
The physicochemical properties of **Fmoc-NH-PEG1-C2-acid** are summarized below. These specifications are typical and may vary slightly between suppliers.

Property	Value
Molecular Formula	C ₂₀ H ₂₁ NO ₅
Molecular Weight	355.38 g/mol
CAS Number	1654740-73-4
Appearance	White to off-white powder or solid
Purity	Typically ≥95%
Solubility	Soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and other polar organic solvents.[1]
Storage Conditions	Store at -20°C for long-term stability.[2]

Synthesis of Fmoc-NH-PEG1-C2-acid

While a specific, detailed protocol for the synthesis of **Fmoc-NH-PEG1-C2-acid** is not readily available in peer-reviewed literature, a plausible synthetic route can be deduced from standard organic chemistry principles and analogous syntheses of similar PEGylated compounds. The synthesis would likely involve a multi-step process starting from a commercially available PEG precursor.

A potential synthetic workflow is outlined below:



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Caption: Plausible synthetic workflow for **Fmoc-NH-PEG1-C2-acid**.

Experimental Protocols

Fmoc-NH-PEG1-C2-acid is primarily utilized in two key experimental procedures: Fmoc deprotection to reveal a reactive amine and amide bond formation via its terminal carboxylic acid.

Fmoc Deprotection Protocol

The Fmoc group is a base-labile protecting group, commonly removed using a solution of piperidine in DMF.

Materials:

- Fmoc-functionalized substrate (e.g., peptide resin-bound with **Fmoc-NH-PEG1-C2-acid**)
- 20% (v/v) piperidine in DMF
- Dimethylformamide (DMF)
- Reaction vessel

Procedure:

- To the Fmoc-functionalized substrate in a reaction vessel, add a solution of 20% piperidine in DMF.
- Agitate the mixture at room temperature for 3-5 minutes.
- Drain the piperidine solution.
- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes at room temperature.
- Drain the piperidine solution.
- Wash the substrate thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
- The substrate now has a free amine and is ready for the subsequent reaction.

Amide Bond Formation Protocol

The terminal carboxylic acid of **Fmoc-NH-PEG1-C2-acid** can be coupled to a primary or secondary amine using standard peptide coupling reagents.

Materials:

- **Fmoc-NH-PEG1-C2-acid**
- Amine-containing molecule
- Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)
- Anhydrous DMF
- Reaction vessel

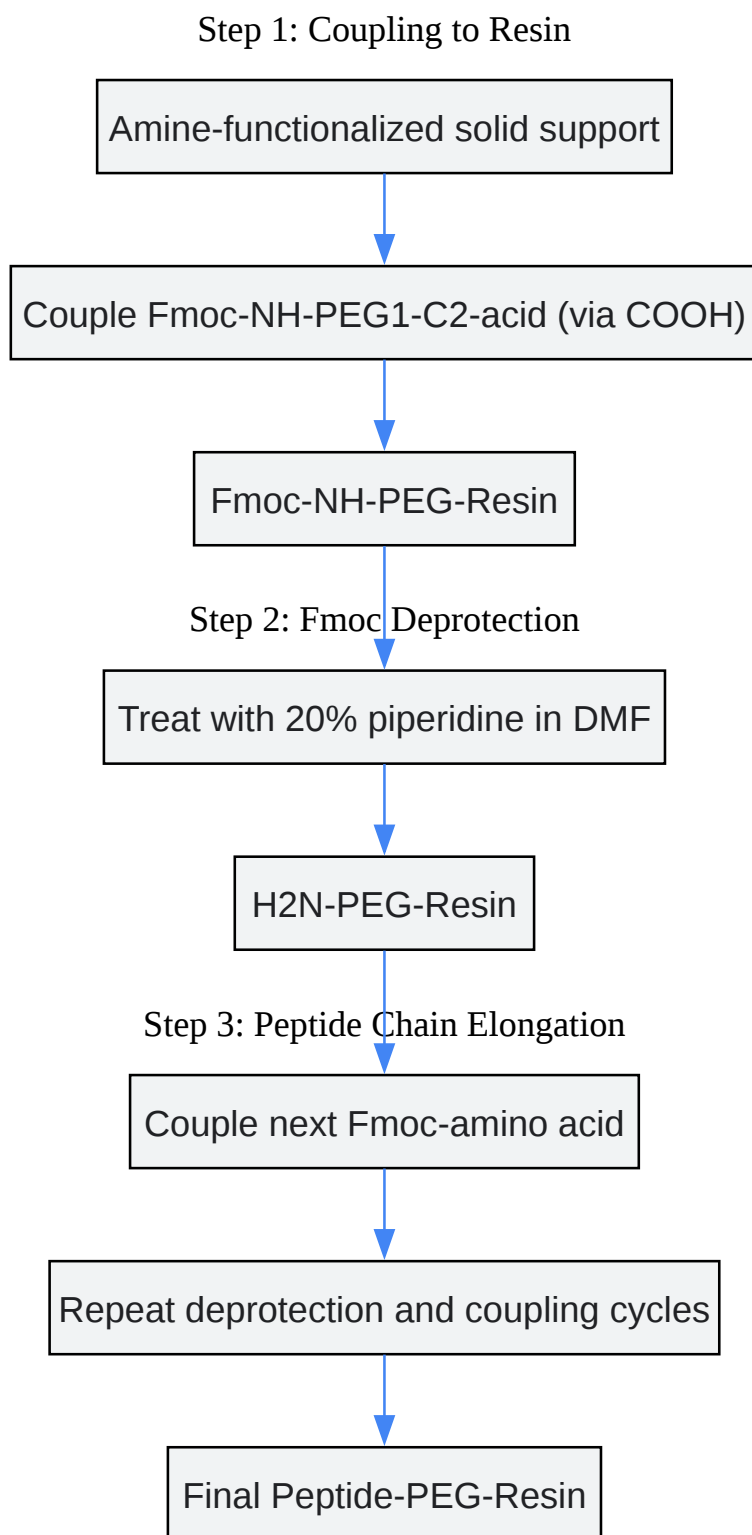
Procedure (using HATU/DIPEA):

- Dissolve **Fmoc-NH-PEG1-C2-acid** (1.0 equivalent) in anhydrous DMF in a reaction vessel.
- Add HATU (1.0 equivalent) and DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
- Add the amine-containing molecule (1.0-1.2 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 2-4 hours or until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).
- Upon completion, the reaction mixture can be worked up by aqueous extraction or directly purified by chromatography.

Applications in Research and Development

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-NH-PEG1-C2-acid can be used as a linker or spacer arm in SPPS to introduce a hydrophilic PEG unit into a peptide sequence. This can improve the solubility and pharmacokinetic properties of the final peptide.

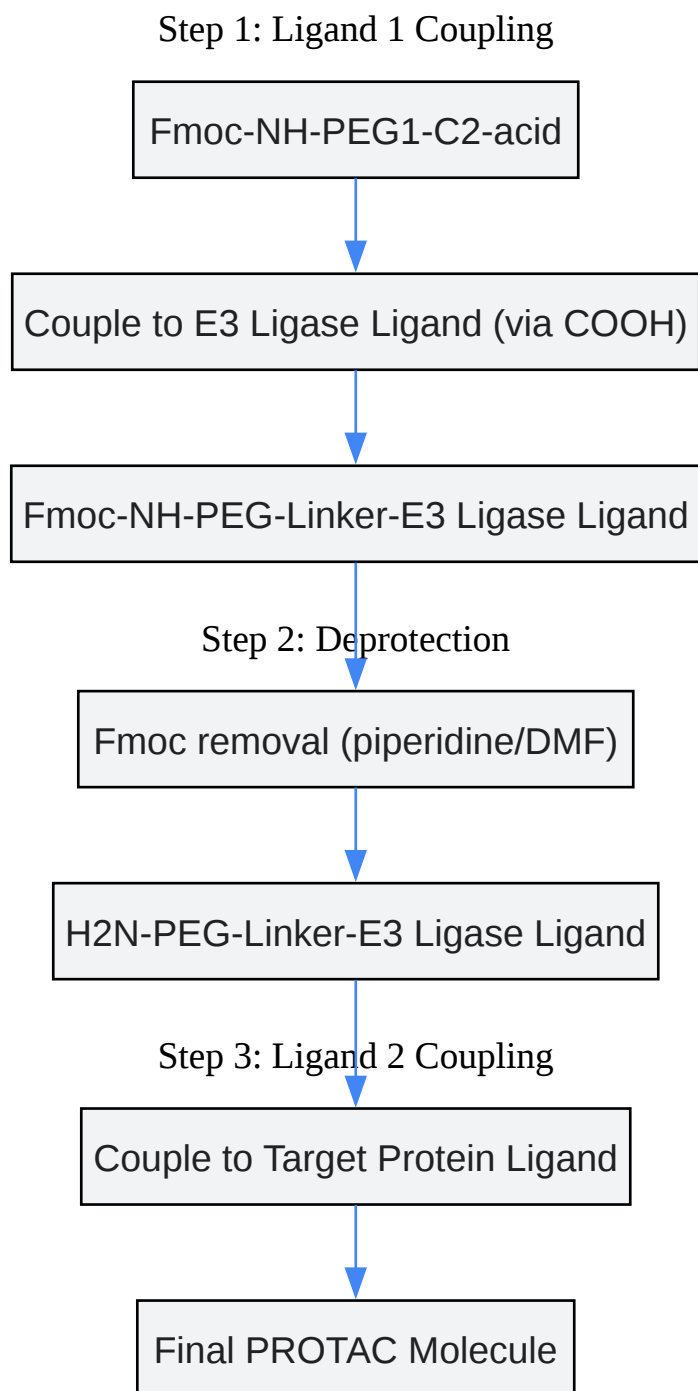


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Caption: Role of **Fmoc-NH-PEG1-C2-acid** in SPPS.

PROTAC® Development

In the field of targeted protein degradation, this molecule serves as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It can be incorporated as part of the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand. The PEG unit enhances the solubility and can influence the ternary complex formation.



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References

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- 2. Fmoc-NH-PEG1-COOH, 1654740-73-4 - Biopharma PEG [biochempeg.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Fmoc-NH-PEG1-C2-acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607493#properties-of-fmoc-nh-peg1-c2-acid]

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